molecular formula C18H17ClO B6346417 (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354942-20-3

(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B6346417
CAS No.: 1354942-20-3
M. Wt: 284.8 g/mol
InChI Key: HUHITTYBVQKOQC-DHZHZOJOSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and an isopropyl-substituted phenyl group, making it a unique member of the chalcone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid-supported bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group on the phenyl ring.

    (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: Chlorine atom is positioned differently on the phenyl ring.

    (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both the chlorophenyl and isopropyl-substituted phenyl groups in (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one makes it unique compared to other chalcones. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHITTYBVQKOQC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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